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molecular formula C13H10BrNO2 B8499935 1,1'-Biphenyl, 4'-(bromomethyl)-2-nitro- CAS No. 114772-39-3

1,1'-Biphenyl, 4'-(bromomethyl)-2-nitro-

Cat. No. B8499935
M. Wt: 292.13 g/mol
InChI Key: OATBYCHXZQQYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05157026

Procedure details

A 2 L 24/40 three necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser and a stopper, was charged with 15.427 g (72 mmol) of 4-methyl-2'-nitro[1,1'-biphenyl], 1.2 L of carbon tetrachloride, 14.164 g (80 mmol) of N-bromosuccinimide, and 0.50 g of 2,2'-azobis(2-methylpropionitrile). The stirred reaction mixture was refluxed under a nitrogen atmosphere for 4 hours, then cooled to room temperature and filtered. The filtrate was evaporated in vacuo and the residual oil was purified on a silica gel flash chromatography column eluted with 10% ethyl acetate-hexane. Evaporation of the pure fractions afforded the product as a yellow crystalline solid (7.83 g, 37%) which had: mp 109°-110° C.
[Compound]
Name
24/40
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
15.427 g
Type
reactant
Reaction Step Two
Quantity
14.164 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-:16])=[O:15])=[CH:4][CH:3]=1.[Br:17]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:17][CH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-:16])=[O:15])=[CH:6][CH:7]=1

Inputs

Step One
Name
24/40
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Quantity
15.427 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
14.164 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
1.2 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under a nitrogen atmosphere for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residual oil was purified on a silica gel flash chromatography column
WASH
Type
WASH
Details
eluted with 10% ethyl acetate-hexane
CUSTOM
Type
CUSTOM
Details
Evaporation of the pure fractions

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.83 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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